

Cabergoline-d5: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cabergoline-d5

Cat. No.: B1140534

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key components of a Certificate of Analysis (CoA) for **Cabergoline-d5**, a deuterated analog of Cabergoline. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical methodologies associated with this stable isotope-labeled compound.

Quantitative Data Summary

The following tables summarize typical quantitative data found on a Certificate of Analysis for **Cabergoline-d5**. These values are representative and may vary between different batches and suppliers.

Table 1: Identification and General Properties

Parameter	Specification
Product Name	Cabergoline-d5
CAS Number	1426173-20-7[1][2]
Molecular Formula	C ₂₆ H ₃₂ D ₅ N ₅ O ₂ [2]
Molecular Weight	456.64 g/mol [2]
Appearance	Off-White to Pale Yellow Solid[3]
Solubility	Freely soluble in alcohol (96%); slightly soluble in 0.1 M hydrochloric acid; very slightly soluble in hexane; practically insoluble in water.

Table 2: Purity and Impurity Profile

Test	Method	Acceptance Criteria
Assay (on anhydrous and solvent-free basis)	HPLC	98.0% - 102.0%[4]
Isotopic Purity	Mass Spectrometry	≥ 98% Deuterium incorporation
Related Compound A	HPLC	≤ 0.3%[4]
Related Compound B	HPLC	≤ 0.1%[4]
Related Compound D	HPLC	≤ 0.1%[4]
Any Unspecified Impurity	HPLC	≤ 0.10%
Total Impurities	HPLC	≤ 1.0%
Water Content	Karl Fischer Titration	Crystalline Form: ≤ 0.5% Amorphous Form: ≤ 1.5% [4]
Residual Solvents	GC-HS	Meets USP <467> requirements

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurities

This method is used to determine the purity of **Cabergoline-d5** and to quantify any related substances.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18, 4.0-mm × 25-cm; 10 µm packing (L1)[4].
- Mobile Phase: A mixture of Acetonitrile and Buffer (a 4:21 ratio is a common starting point) [4]. The buffer can be ammonium acetate or a phosphate buffer, with the pH adjusted as needed for optimal separation.
- Flow Rate: 1.3 mL/min[4].
- Detection: UV at 280 nm[4].
- Injection Volume: 100 µL[4].
- Procedure: A solution of the **Cabergoline-d5** sample is prepared in the mobile phase. A standard solution of known concentration is also prepared. The samples are injected into the HPLC system, and the peak areas are recorded. The assay is calculated by comparing the peak area of the sample to the peak area of the standard. Impurities are identified by their relative retention times and quantified based on their peak area relative to the main **Cabergoline-d5** peak.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Purity

This method is employed to confirm the identity and determine the isotopic enrichment of **Cabergoline-d5**.

- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
- Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate)[5].
- Mass Spectrometry: The instrument is operated in positive ion mode with multiple reaction monitoring (MRM)[5]. The precursor to product ion transitions for both Cabergoline and **Cabergoline-d5** are monitored. For Cabergoline, a common transition is m/z 452.3 → 381.2[5]. For **Cabergoline-d5**, the expected precursor ion would be m/z 457.3.
- Procedure: A dilute solution of the sample is infused into the LC-MS/MS system. The mass spectrum is analyzed to determine the relative abundance of the deuterated and non-deuterated forms of Cabergoline, allowing for the calculation of isotopic purity.

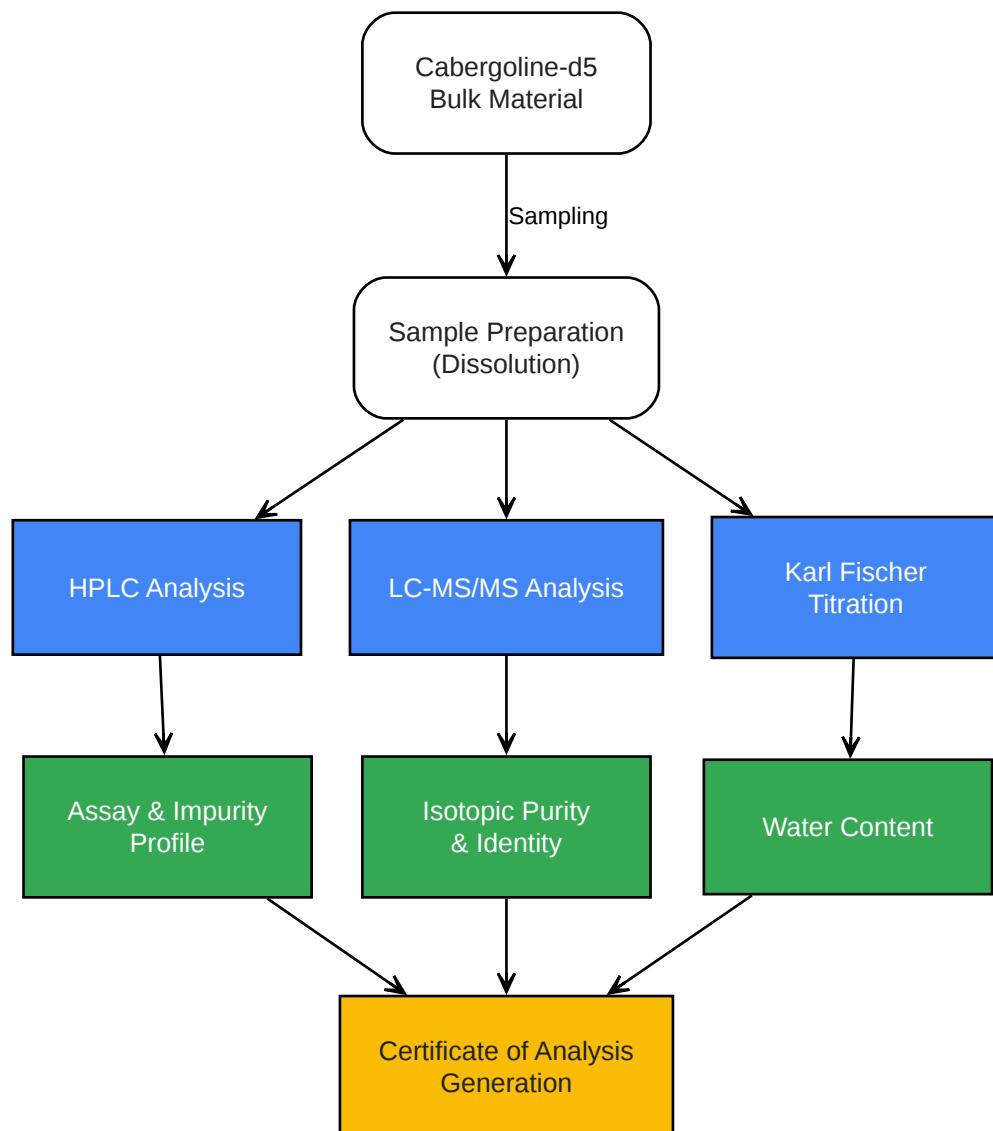
Karl Fischer Titration for Water Content

This is a standard method for determining the water content in a substance.

- Instrumentation: A Karl Fischer titrator.
- Procedure: A known amount of the **Cabergoline-d5** sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the water content is calculated based on the amount of reagent consumed.

Visualizations

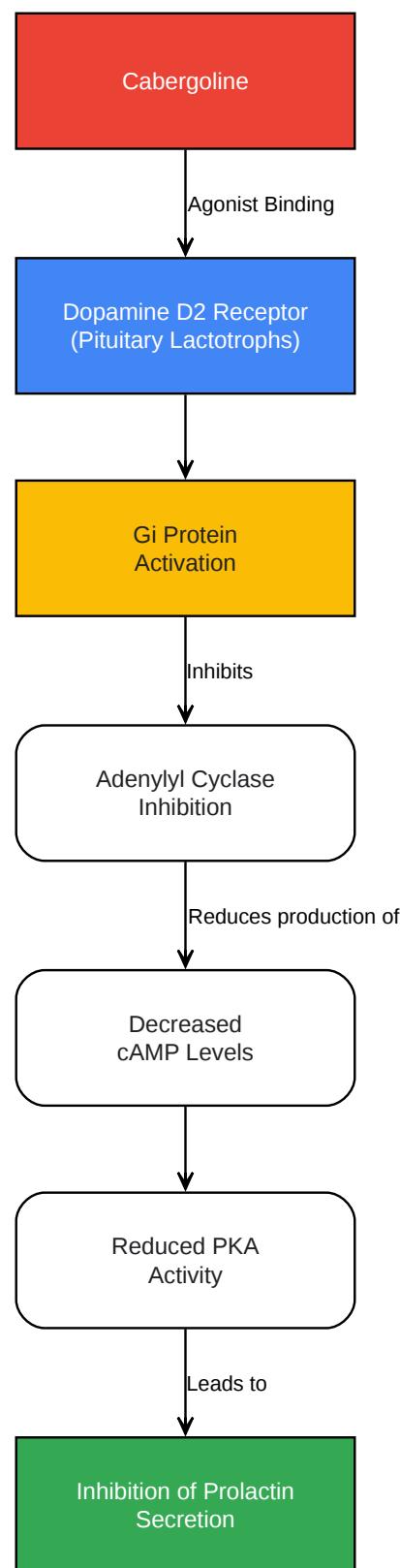
Cabergoline-d5 Analytical Workflow



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Caption: Workflow for the analytical testing of **Cabergoline-d5**.

Cabergoline Mechanism of Action Signaling Pathway

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Caption: Signaling pathway of Cabergoline's inhibitory effect on prolactin secretion.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
[\[10\]](#)

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